Mesoridazine
Overview
Description
Mesoridazine is a phenothiazine class drug primarily used in the treatment of schizophrenia. It is one of the active metabolites of thioridazine and exhibits central antiadrenergic, antidopaminergic, antiserotonergic, and weak muscarinic anticholinergic effects . The compound’s name is derived from the methylsulfoxy and piperidine functional groups in its chemical structure .
Mechanism of Action
Target of Action
Mesoridazine is a phenothiazine antipsychotic . It primarily targets the dopamine D2 receptors , which play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.
Mode of Action
This compound acts by blocking postsynaptic CNS dopamine receptors . This blockade of dopamine receptors in certain pathways of the brain leads to a reduction of symptoms such as hallucinations, delusions, and disorganized thinking associated with psychotic disorders like schizophrenia .
Biochemical Pathways
This compound, like other phenothiazines, acts indirectly on the reticular formation , reducing neuronal activity without affecting its intrinsic ability to activate the cerebral cortex . This action results in a spectrum of pharmacodynamic actions typical of a major tranquilizer, including the inhibition of spontaneous motor activity, prolongation of sleeping time, and antagonism of certain excitatory effects .
Pharmacokinetics
This compound is administered orally or intravenously . It is metabolized in the liver and kidneys, and its elimination half-life is between 24 to 48 hours . The drug is excreted through biliary and renal routes . Its protein binding is relatively low at 4% , which may influence its bioavailability and distribution in the body.
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It inhibits spontaneous motor activity, prolongs sleeping time, produces spindles and block of arousal reaction in the EEG, and is effective in blocking spinal reflexes . It also shows a moderate adrenergic blocking activity and antagonizes 5-hydroxytryptamine in vivo . These effects contribute to its antipsychotic properties.
Biochemical Analysis
Biochemical Properties
Mesoridazine is a dopaminergic antagonist, with a Kd value of 19 nM for the dopamine D2 receptor . It exhibits stronger inhibition on pre- and postsynaptic dopamine receptors which modulate dopamine and acetylcholine release .
Cellular Effects
This compound has a spectrum of pharmacodynamic actions typical of a major tranquilizer . It inhibits spontaneous motor activity in mice, prolongs thiopental and hexobarbital sleeping time in mice, and produces spindles and block of arousal reaction in the EEG of rabbits . It shows a moderate adrenergic blocking activity in vitro and in vivo and antagonizes 5-hydroxytryptamine in vivo .
Molecular Mechanism
This compound acts indirectly on reticular formation, whereby neuronal activity into reticular formation is reduced without affecting its intrinsic ability to activate the cerebral cortex . This action is common with other phenothiazines .
Temporal Effects in Laboratory Settings
It is known that this compound inhibits spontaneous motor activity in mice, prolongs thiopental and hexobarbital sleeping time in mice, and produces spindles and block of arousal reaction in the EEG of rabbits .
Dosage Effects in Animal Models
It is known that symptoms of overdose may include emesis, muscle tremors, decreased food intake, and death associated with aspiration of oral-gastric contents into the respiratory system .
Metabolic Pathways
This compound is metabolized in the liver and kidneys
Transport and Distribution
It is known that this compound is administered orally or intravenously .
Subcellular Localization
It is known that this compound acts indirectly on reticular formation, which is a set of interconnected nuclei that are located throughout the brainstem .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mesoridazine can be synthesized from 2-methylthiophenothiazine. The synthetic route involves treating 2-methylthiophenothiazine with acetic anhydride to form a protected amide, which is then oxidized using hydrogen peroxide. The acetyl protecting group is removed with potassium carbonate in methanol solution, yielding 2-methylsulfonylphenothiazine. The side chain is introduced by alkylation with 2-(2-chloroethyl)-1-methylpiperidine in the presence of sodamide, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound typically follow the synthetic route described above, with careful control of reaction conditions to ensure high yield and purity. The process involves multiple steps, including protection, oxidation, deprotection, and alkylation, each requiring specific reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
Mesoridazine undergoes various chemical reactions, including:
Oxidation: The oxidation of 2-methylthiophenothiazine to 2-methylsulfonylphenothiazine using hydrogen peroxide.
Substitution: Alkylation of 2-methylsulfonylphenothiazine with 2-(2-chloroethyl)-1-methylpiperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is used as the oxidizing agent.
Substitution: Sodamide is used as a base in the alkylation reaction.
Major Products Formed
The major product formed from these reactions is this compound, with intermediate products including 2-methylsulfonylphenothiazine .
Scientific Research Applications
Mesoridazine has been used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Thioridazine: Mesoridazine is an active metabolite of thioridazine and shares similar pharmacological properties.
Chlorpromazine: Another phenothiazine antipsychotic with similar effects but different side chain structures.
Perphenazine: A high-potency phenothiazine used to treat psychiatric conditions.
Uniqueness
This compound is unique due to its specific side chain structure, which contributes to its distinct pharmacological profile. Unlike some other phenothiazines, this compound has a moderate adrenergic blocking activity and weak antiacetylcholine effect .
Properties
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVMESMUVMCQIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023265 | |
Record name | Mesoridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mesoridazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015068 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO PALE YELLOW CRYSTALLINE POWDER; FAINT ODOR; DECOMP @ ABOUT 178 °C; 1 G SOL IN 20 ML WATER, ABOUT 30 ML ALC, IN 8 ML CHLOROFORM, ABOUT 6.6 ML METHANOL /BESYLATE/, 7.67e-02 g/L | |
Record name | MESORIDAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mesoridazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015068 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Based upon animal studies, mesoridazine, as with other phenothiazines, acts indirectly on reticular formation, whereby neuronal activity into reticular formation is reduced without affecting its intrinsic ability to activate the cerebral cortex. In addition, the phenothiazines exhibit at least part of their activities through depression of hypothalamic centers. Neurochemically, the phenothiazines are thought to exert their effects by a central adrenergic blocking action., ...MECHANISM OF ACTION OF ANTIPSYCHOTIC DRUGS WITH RESPECT TO THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/ | |
Record name | Mesoridazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MESORIDAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily product | |
CAS No. |
5588-33-0 | |
Record name | Mesoridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5588-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mesoridazine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesoridazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | mesoridazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Mesoridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MESORIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XE4NWM740 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MESORIDAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mesoridazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015068 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Crystals from ethyl acetate; MP: 115-120 °C /tartrate/ | |
Record name | MESORIDAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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